Tert-butyl hydroxy(methyl)carbamate
Overview
Description
Tert-butyl hydroxy(methyl)carbamate (THMC) is an organic compound that has been widely studied for its potential applications in organic synthesis and in the field of biochemistry. THMC is a derivative of the carbamate group of molecules, which are widely used as inhibitors of enzymes and other proteins. THMC has been found to be a useful reagent in organic synthesis and has been used in a variety of applications, including drug synthesis and materials science. THMC has also been studied for its potential use in biochemical and physiological research, as well as for its potential therapeutic applications.
Scientific Research Applications
Synthesis Applications
Tert-butyl hydroxy(methyl)carbamate is employed in various chemical synthesis processes. A study by Padwa, Brodney, and Lynch (2003) demonstrates its use in the preparation of hexahydroindolinones through Diels-Alder reactions (Padwa, Brodney, & Lynch, 2003). Ortiz, Guijarro, and Yus (1999) highlight its role in the synthesis of functionalized carbamates, showcasing its versatility in chemical reactions (Ortiz, Guijarro, & Yus, 1999). Similarly, Zhao et al. (2017) describe its use as an intermediate in the synthesis of biologically active compounds such as omisertinib (Zhao, Guo, Lan, & Xu, 2017).
Metabolism Studies
In metabolic studies, this compound has been analyzed for its metabolite formation in various species. Douch and Smith (1971) investigated its metabolism in insects and mice, finding significant species variation in the yields of different types of oxidation products (Douch & Smith, 1971).
Polymer Synthesis
In the field of polymer synthesis, its derivatives have been used for creating new antioxidants for polymers. Pan, Liu, and Lau (1998) synthesized monomeric antioxidants containing hindered phenol by reacting derivatives of this compound with various isocyanates (Pan, Liu, & Lau, 1998).
Drug Development and Pharmaceuticals
For drug development and pharmaceuticals, its derivatives are used in synthesizing enantiopure compounds. Oku, Naito, Yamada, and Katakai (2004) used this compound derivatives for the synthesis of enantiopure N-protected β-hydroxyvaline, a crucial intermediate for certain pharmaceuticals (Oku, Naito, Yamada, & Katakai, 2004).
Environmental Chemistry
In environmental chemistry, the degradation pathways of methyl tert-butyl ether, a compound related to this compound, have been studied. Stefan, Mack, and Bolton (2000) explored the UV/H2O2 process for its degradation, providing insights into the environmental impact of related compounds (Stefan, Mack, & Bolton, 2000).
Mechanism of Action
Target of Action
Tert-butyl hydroxy(methyl)carbamate, also known as tert-butyl carbamate, is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are therefore the amine groups present in various organic molecules .
Mode of Action
The compound acts by reacting with a base and the anhydride Boc2O under either aqueous or anhydrous conditions to form Boc-protected amines and amino acids . The Boc group is stable towards most nucleophiles and bases . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds. The compound plays a pivotal role in the protection of amino functions, which often occur in the synthesis of multifunctional targets .
Pharmacokinetics
It is known that the compound has a high lipophilicity and is very soluble in water . These properties may impact its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of this compound is the protection of amine groups in organic molecules, facilitating their use in further reactions . This protection can be removed under specific conditions, allowing the amine group to participate in subsequent reactions .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the compound is stable under basic conditions but can be cleaved under acidic conditions . Additionally, the compound should be stored in a dry environment at room temperature .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tert-butyl hydroxy(methyl)carbamate plays a crucial role in biochemical reactions, primarily as a protecting group for amines. It interacts with various enzymes, proteins, and other biomolecules to temporarily mask the reactivity of amine groups. This interaction is essential in multi-step synthesis processes where selective protection and deprotection of functional groups are required. The compound is known to interact with enzymes such as N,N’-dicyclohexylcarbodiimide, which facilitates the formation of peptide bonds by coupling carboxylic acids with amines . The nature of these interactions is typically non-covalent, involving hydrogen bonding and van der Waals forces.
Cellular Effects
This compound influences various cellular processes by protecting amine groups in biomolecules, thereby preventing unwanted reactions during synthesis. This protection is crucial in maintaining the integrity of cellular components during chemical modifications. The compound can affect cell signaling pathways by temporarily inhibiting the activity of amine-containing signaling molecules. Additionally, it may influence gene expression by protecting amine groups in nucleotides and proteins involved in transcription and translation processes . The impact on cellular metabolism is generally minimal, as the compound is designed to be inert under physiological conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a stable carbamate linkage with amine groups. This linkage is resistant to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions or by specific enzymes. The compound exerts its effects by binding to the amine groups of biomolecules, thereby preventing their participation in chemical reactions. This binding interaction is reversible, allowing for the selective deprotection of amine groups when needed . The compound does not significantly alter gene expression or enzyme activity, as its primary function is to provide temporary protection.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, primarily due to its stability and degradation properties. The compound is stable under ambient conditions but can degrade when exposed to strong acids or prolonged heating. Over time, the protective carbamate linkage may be cleaved, leading to the release of the free amine group. Long-term studies have shown that the compound does not have significant adverse effects on cellular function, as it is designed to be inert and easily removable . Prolonged exposure to acidic conditions can lead to partial degradation and loss of protection.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amine groups without causing toxicity or adverse effects. At high doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have shown that excessive amounts of the compound can lead to the accumulation of degradation products, which may interfere with normal cellular functions . It is essential to optimize the dosage to achieve the desired protective effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes such as N,N’-dicyclohexylcarbodiimide and trifluoroacetic acid, which facilitate the formation and cleavage of the carbamate linkage . These interactions are crucial in maintaining the selectivity and efficiency of multi-step synthesis processes. The compound does not significantly affect metabolic flux or metabolite levels, as its primary function is to provide temporary protection.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The compound does not rely on specific transporters or binding proteins for its movement. Its localization and accumulation are influenced by its hydrophobic nature, allowing it to diffuse across cell membranes and reach target sites . The compound’s distribution is generally uniform, with no significant accumulation in specific tissues or compartments.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with amine-containing biomolecules. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are primarily determined by its ability to form stable carbamate linkages with amine groups . The compound’s localization does not significantly affect its protective function, as it is designed to be inert and easily removable.
Properties
IUPAC Name |
tert-butyl N-hydroxy-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7(4)9/h9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTVWTYYQWTLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297596 | |
Record name | tert-butyl hydroxy(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19689-97-5 | |
Record name | 19689-97-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl hydroxy(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl hydroxy(methyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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